molecular formula C14H22N2O2 B7932476 (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide

Cat. No.: B7932476
M. Wt: 250.34 g/mol
InChI Key: KTMHWXVWJSHMQA-NSHDSACASA-N
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Description

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring an amino group, an isopropyl group, and a methoxy-benzyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propionic acid, isopropylamine, and 4-methoxy-benzyl chloride.

    Formation of Amide Bond: The key step involves the formation of the amide bond between the amino group of (S)-2-amino-propionic acid and the isopropylamine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Introduction of Methoxy-Benzyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminum hydride).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaH (sodium hydride) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: NaH, alkyl halides, acyl chlorides

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The methoxy-benzyl group may enhance its binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-isopropyl-N-(4-hydroxy-benzyl)-propionamide
  • (S)-2-Amino-N-isopropyl-N-(4-chloro-benzyl)-propionamide
  • (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide

Uniqueness

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, enhancing the compound’s overall properties.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)16(14(17)11(3)15)9-12-5-7-13(18-4)8-6-12/h5-8,10-11H,9,15H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMHWXVWJSHMQA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=C(C=C1)OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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